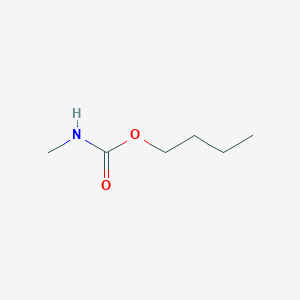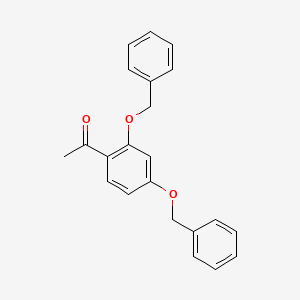
1-(2,4-Bis(benzyloxy)phenyl)ethanone
概要
説明
Synthesis Analysis
The synthesis of compounds structurally related to 1-(2,4-Bis(benzyloxy)phenyl)ethanone involves various strategies including the cycloaddition reactions and the use of efficient catalysts for synthesizing bisphenyl ethanones. For instance, bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones can be synthesized using phenylglyoxals with indole or 1,H-benzotriazole in the presence of B(HSO4)3 in solvent-free thermal and aqueous media conditions, demonstrating the versatility and efficiency of synthetic approaches for related compounds (Mosslemin & Movahhed, 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(2,4-Bis(benzyloxy)phenyl)ethanone, such as 1,2-bis(pentaphenylphenyl)benzene, has been determined through X-ray crystallography, revealing that these molecules adopt specific conformations in the crystal that are crucial for their chemical behavior and properties. These structural analyses provide insights into the molecular geometry, bond lengths, and angles critical for understanding the chemical reactivity and interactions of these compounds (Nguyen et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4-Bis(benzyloxy)phenyl)ethanone and its derivatives are diverse and include nucleophilic ring-opening reactions, cycloadditions, and rearrangements. These reactions are pivotal for creating a variety of heterocyclic scaffolds and demonstrate the compound's versatility as a precursor for synthesizing novel organic molecules. The reactivity and the conditions under which these reactions occur are crucial for designing synthetic routes to target molecules (Amareshwar, Mishra, & Ila, 2011).
科学的研究の応用
Synthesis and Characterization in Organic Chemistry
1-(2,4-Bis(benzyloxy)phenyl)ethanone has been utilized in the synthesis of various organic compounds. For instance, it has been used in the preparation of azo-pyrazoline compounds, which are characterized using techniques like FT-IR and NMR spectroscopies (Hasan & Jaff, 2019). Additionally, it has been involved in the synthesis of bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones (Mosslemin & Movahhed, 2012).
Antimicrobial and Antifungal Applications
This compound has shown relevance in antimicrobial research. For example, derivatives of 1-(2,4-bis(benzyloxy)phenyl)ethanone have been synthesized and tested for their antimicrobial potential, exhibiting activity against various bacterial and fungal strains (Umapathi et al., 2021). Another study explored the synthesis of similar compounds with antimicrobial properties, indicating their potential application in the pharmaceutical industry (Wanjari, 2020).
Pharmaceutical and Medicinal Research
In the pharmaceutical domain, 1-(2,4-Bis(benzyloxy)phenyl)ethanone derivatives have been investigated for their potential as estrogen receptor modulators, showing significant biological activities in various tests, including anticancer activities (Pandey et al., 2002). This highlights the compound's potential in developing treatments for diseases like breast cancer.
Chemical Synthesis and Structural Analysis
This compound has also been involved in the synthesis and structural analysis of other organic compounds. For example, its derivatives have been used in the synthesis of compounds with anti-inflammatory properties, which were then analyzed using in vivo and in silico methods (Singh et al., 2020). Additionally, 1-(2,4-Bis(benzyloxy)phenyl)ethanone has been used in the preparation of novel compounds for antibacterial and 5-lipoxygenase activities, demonstrating the versatility of this compound in diverse chemical syntheses (Vásquez-Martínez et al., 2019).
特性
IUPAC Name |
1-[2,4-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)21-13-12-20(24-15-18-8-4-2-5-9-18)14-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUABHFDUHJWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312866 | |
| Record name | 1-(2,4-bis(benzyloxy)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(benzyloxy)phenyl)ethanone | |
CAS RN |
22877-01-6 | |
| Record name | 22877-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-bis(benzyloxy)phenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

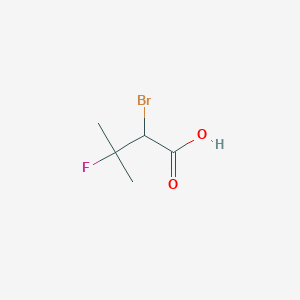

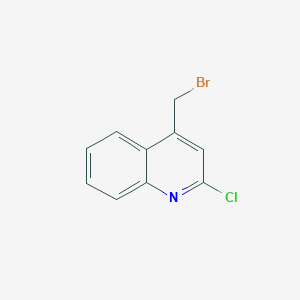

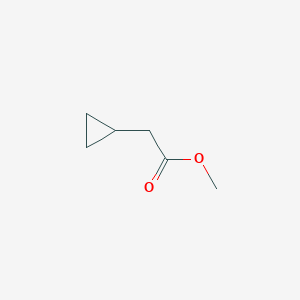

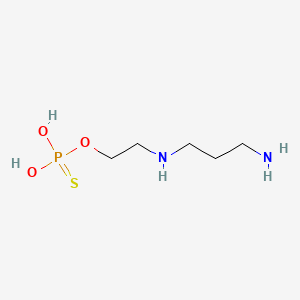

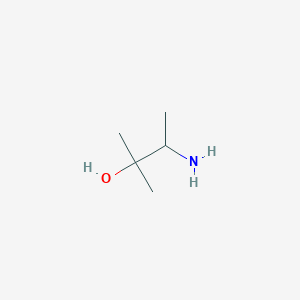

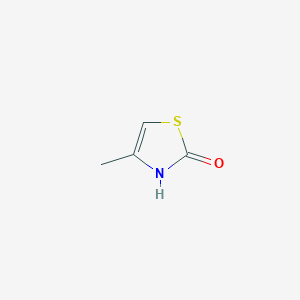
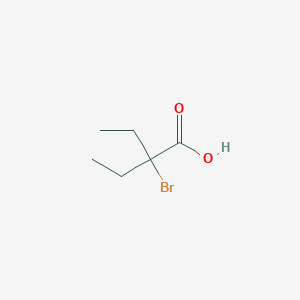
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)
